3-Methoxy-2-propoxybenzaldehyde oxime

Descripción general

Descripción

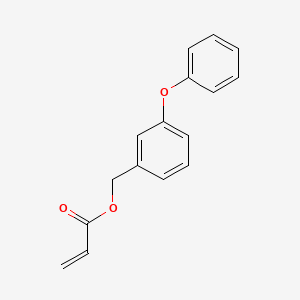

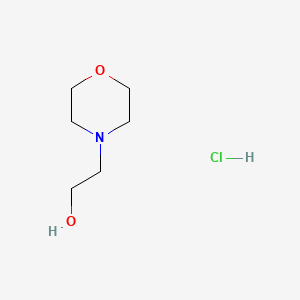

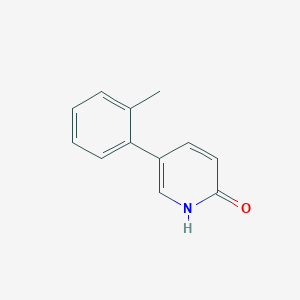

3-Methoxy-2-propoxybenzaldehyde oxime is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Methoxy-2-propoxybenzaldehyde oxime is1S/C11H15NO3/c1-3-7-15-11-9 (8-12-13)5-4-6-10 (11)14-2/h4-6H,3,7-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

- Crystal Structures and Hirshfeld Surfaces : Research on methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime, explores their crystal structures and intermolecular hydrogen bonding patterns. Different arrangements of methoxy groups and the oxime unit influence the formation of molecular chains and dimers in these compounds (Gomes et al., 2018).

Chemical Synthesis and Reactions

- Synthesis and Conversion : The synthesis of oximes like 3-amino-5-nitrobenzaldehyde oxime and its conversion into other chemical compounds is an area of research. Such studies provide insights into chemical reactions and synthesis pathways for related oximes (Epishina et al., 1997).

- Mechanochemical Synthesis : The solvent-free synthesis of oximes, including methoxybenzaldehyde oximes, using a mechanochemical approach, highlights an environmentally friendly method that minimizes risks associated with solution-phase reactions (Baláž et al., 2019).

Pharmacokinetics and Biodistribution

- Radiosynthesis and Biodistribution : Studies on the biodistribution of peptides conjugated with fluorinated aldehyde-containing prosthetic groups, such as methoxybenzaldehyde oxime derivatives, help understand their pharmacokinetics and potential use in medical imaging (Glaser et al., 2008).

Material Science and Chemistry

- Epoxy Thermosets : Research on renewable epoxy thermosets derived from lignin-based triphenols, including methoxybenzaldehyde, focuses on their thermomechanical properties and potential in sustainable material science (Zhao et al., 2018).

- Electrochemistry : The electrochemical synthesis of p-methoxybenzaldehyde from methoxytoluene, using redox mediators, has applications in organic electrochemistry, demonstrating high selectivity and efficiency (Kreysa & Medin, 1986).

Spectroscopy and Structural Analysis

- Spectroscopic Studies : Research on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde focuses on its spectroscopic characterization and structural analysis, contributing to the understanding of complex organic compounds (Özay et al., 2013).

Kinetics and Reaction Mechanisms

- Redox Properties : Studies on the redox properties of alkoxyl-substituted benzidines, including methoxy derivatives, provide insights into their sensitivity towards oxidants and their potential use as indicators in redox titrations (Rees & Stephen, 1959).

Organic Chemistry Applications

- Regioselective Synthesis : Research on the regioselective removal and substitution of the methoxy group in trimethoxybenzaldehyde derivatives under electron transfer conditions contributes to the understanding of organic synthesis techniques (Azzena et al., 1992).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-7-15-11-9(8-12-13)5-4-6-10(11)14-2/h4-6,8,13H,3,7H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUVUUIKEFIANU-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC=C1OC)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647295 | |

| Record name | N-[(E)-(3-Methoxy-2-propoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41828-04-0 | |

| Record name | N-[(E)-(3-Methoxy-2-propoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.